molecular formula C11H11ClO2 B2579541 Methyl 1-(2-chlorophenyl)cyclopropanecarboxylate CAS No. 943118-88-5

Methyl 1-(2-chlorophenyl)cyclopropanecarboxylate

Cat. No.: B2579541
CAS No.: 943118-88-5
M. Wt: 210.66
InChI Key: SNTYXFDCYIKTGB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-chlorophenyl)cyclopropanecarboxylate typically involves the reaction of 2-chlorobenzyl chloride with methyl cyclopropanecarboxylate in the presence of a base such as sodium hydride or potassium carbonate . The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods utilize similar reaction conditions as laboratory synthesis but are optimized for efficiency and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-chlorophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Methyl 1-(2-chlorophenyl)cyclopropanecarboxylate has gained significant attention in scientific research due to its potential biological activity. It is used in various fields, including:

Mechanism of Action

The mechanism of action of Methyl 1-(2-chlorophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-chlorophenyl)cyclopropanecarboxylate is unique due to its specific substitution pattern and the resulting biological activity. The position of the chlorine atom on the phenyl ring can significantly influence the compound’s reactivity and interactions with biological targets, making it distinct from its isomers and analogs .

Properties

IUPAC Name

methyl 1-(2-chlorophenyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c1-14-10(13)11(6-7-11)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTYXFDCYIKTGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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